Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate
Description
Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate is a heterocyclic organic compound featuring a benzothiophene core substituted at the 5-position with a phenylsulfonylamino group and at the 2-position with a methyl carboxylate moiety.
Key structural features:
- Phenylsulfonylamino substituent: A strong electron-withdrawing group that enhances metabolic stability and influences solubility.
- Methyl carboxylate: A polar ester group that modulates lipophilicity and bioavailability.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(benzenesulfonamido)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S2/c1-21-16(18)15-10-11-9-12(7-8-14(11)22-15)17-23(19,20)13-5-3-2-4-6-13/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCBPNQRGYGOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of benzothiophene-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to achieve higher yields and efficiency. The use of catalysts and optimized reaction conditions can help scale up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced benzothiophene derivatives.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis reactions.
Biology: Research has shown that benzothiophene derivatives exhibit biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound's derivatives are being investigated for their potential use in pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The phenylsulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The carboxylate group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Electron-Withdrawing Effects: The phenylsulfonylamino group in the target compound confers stronger electron-withdrawing effects compared to the 2-thienylcarbonylamino group in its analog . This likely increases acidity at the NH site and reduces nucleophilic reactivity. In contrast, the unsubstituted amino group in the parent compound allows for easier functionalization (e.g., acylation or sulfonylation).
Solubility and Bioavailability: The sulfonamide group enhances water solubility relative to the thienylcarbonyl analog , but the methyl carboxylate may counterbalance this by introducing hydrophobicity.
Pharmacological Potential: The phenylsulfonyl moiety is a common pharmacophore in drugs like eletriptan, which targets serotonin receptors . This implies that the target compound may exhibit similar receptor-binding capabilities. The thienylcarbonyl analog’s lower molecular weight (317.38 vs. ~357.4) may favor better diffusion but shorter half-life due to metabolic susceptibility.
Biological Activity
Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate (CAS: 477847-47-5) is a complex organic compound notable for its biological activity, particularly as an inhibitor of Methionine aminopeptidase 2 (MetAP2). This compound's unique structure and mechanism of action position it as a significant subject of study in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a benzothiophene core substituted with a phenylsulfonyl group and a carboxylate ester. Its molecular formula is C₁₆H₁₃N₁O₄S₂, and it has a molecular weight of approximately 347.41 g/mol. The InChI key is provided as follows:
Target Enzyme: The primary target of this compound is Methionine aminopeptidase 2 (MetAP2) . This enzyme plays a crucial role in protein synthesis by cleaving the N-terminal methionine from nascent proteins.
Mode of Action: The compound inhibits MetAP2 by binding to its active site, thereby preventing the removal of the N-terminal methionine. This inhibition can lead to altered protein folding and function, impacting various cellular processes such as cell growth and differentiation.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
- Anticancer Activity: Research indicates that inhibiting MetAP2 can lead to increased apoptosis in cancer cells. For instance, studies have shown that compounds targeting MetAP2 can enhance the efficacy of chemotherapeutic agents by promoting cancer cell death .
- Role in Angiogenesis: Inhibition of MetAP2 has been linked to reduced angiogenesis, which is critical for tumor growth and metastasis. By blocking this enzyme, this compound may hinder the formation of new blood vessels that supply tumors .
- Potential in Treating Other Diseases: Beyond cancer, MetAP2 inhibitors are being investigated for their roles in treating conditions like cardiovascular diseases and infections due to their impact on protein processing and immune responses .
Case Studies
Several case studies have documented the effects of this compound:
- In vitro Studies: Laboratory experiments demonstrated that this compound effectively inhibited MetAP2 activity in various cancer cell lines, leading to reduced proliferation rates and increased apoptosis markers .
- Animal Models: Preclinical trials using animal models have shown promising results where administration of the compound resulted in significant tumor size reduction compared to control groups .
Comparative Analysis
| Compound Name | Structure Type | Target Enzyme | Biological Activity |
|---|---|---|---|
| This compound | Benzothiophene derivative | MetAP2 | Anticancer, antiangiogenic |
| Methyl phenyl sulfone | Sulfone | Not specified | Limited biological activity |
| Benzothiophene-2-carboxylic acid | Simpler analog | Not specified | Minimal biological relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
